molecular formula C13H15NO2S B4722357 N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B4722357
M. Wt: 249.33 g/mol
InChI Key: UVPYSDLMEPXJOY-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that features both furan and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-propylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-2-4-12-7-10(9-17-12)13(15)14-8-11-5-3-6-16-11/h3,5-7,9H,2,4,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPYSDLMEPXJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Amide Bond Formation: The final step involves coupling the furan and thiophene derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The thiophene ring can be reduced to form dihydrothiophenes.

    Substitution: Both the furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furanones and thiophene oxides.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted furan and thiophene derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Pathways: It could inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-9H-PURIN-6-AMINE
  • 5-[(FURAN-2-YL)METHYL]-2-FURANMETHANOL

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE stands out due to its dual furan-thiophene structure, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and potentially more effective in its biological applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE

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